molecular formula C18H20O6 B14296597 Benzyl 2,3,4,5-tetramethoxybenzoate CAS No. 114296-43-4

Benzyl 2,3,4,5-tetramethoxybenzoate

Cat. No.: B14296597
CAS No.: 114296-43-4
M. Wt: 332.3 g/mol
InChI Key: JXAZEMBBEWBJDA-UHFFFAOYSA-N
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Description

Benzyl 2,3,4,5-tetramethoxybenzoate is a benzoic acid derivative featuring a benzyl ester group and four methoxy substituents at positions 2, 3, 4, and 5 on the aromatic ring.

Properties

CAS No.

114296-43-4

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

benzyl 2,3,4,5-tetramethoxybenzoate

InChI

InChI=1S/C18H20O6/c1-20-14-10-13(15(21-2)17(23-4)16(14)22-3)18(19)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3

InChI Key

JXAZEMBBEWBJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,5-tetramethoxybenzoate typically involves the esterification of 2,3,4,5-tetramethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reactants and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4,5-tetramethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 2,3,4,5-tetramethoxybenzoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its methoxy groups can be modified to create derivatives with potential pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4,5-tetramethoxybenzoate involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2,3,4,5-tetramethoxybenzoate with key structural analogs, focusing on substituent effects, synthesis complexity, and functional properties.

Substituent Effects: Methoxy vs. Methyl Groups

  • 2,3,4,5-Tetramethylbenzoic Acid ():

    • Substituents: Four methyl groups at positions 2,3,4,5.
    • Functional Group: Carboxylic acid (vs. ester).
    • Key Differences: Methyl groups are electron-donating but less polar than methoxy groups, reducing solubility in polar solvents. The carboxylic acid group enhances acidity (pKa ~4.2) compared to the neutral ester .

Ester Group Variations

  • Methyl Benzoate (CAS 93-58-3, ):

    • Structure: Simple aliphatic ester (methyl group).
    • Properties: Lower molecular weight (136.15 g/mol) and higher volatility compared to benzyl esters. Widely used as a solvent or flavoring agent.
    • Synthesis: Straightforward esterification, unlike the multi-step synthesis required for tetramethoxy derivatives .
  • Phenyl Benzoate (CAS 93-99-2, ):

    • Structure: Aromatic phenyl ester.
    • Properties: Enhanced thermal stability due to aromatic stacking but lacks methoxy substituents. Reduced solubility in polar solvents compared to tetramethoxy analogs .
  • Benzyl Benzoate :

    • Structure: Benzyl ester without methoxy groups.
    • Applications: Common in pharmaceuticals (e.g., topical antiparasitics). The absence of methoxy groups simplifies synthesis and improves lipophilicity .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Ester Group Notable Properties
This compound Not Provided 2,3,4,5-OCH₃ Benzyl High polarity, steric hindrance
2,3,4,5-Tetramethylbenzoic Acid Not Provided 2,3,4,5-CH₃ Carboxylic Acid Low solubility, acidic (pKa ~4.2)
Methyl Benzoate 93-58-3 None Methyl Volatile, low molecular weight
Phenyl Benzoate 93-99-2 None Phenyl High thermal stability
Benzyl Benzoate 120-51-4 None Benzyl Lipophilic, pharmaceutical applications

Research Findings and Implications

  • Polarity and Solubility : The tetramethoxy groups in this compound enhance polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to methyl or phenyl analogs. This property could favor its use in reactions requiring polar environments .
  • Steric Effects : The dense methoxy substitution may impede reactions at the ester carbonyl, necessitating optimized catalytic conditions (e.g., Pd(OAc)₂/TBAF systems as in ) .
  • Thermal Stability : Unlike phenyl benzoate, the benzyl ester group offers moderate thermal stability, while methoxy groups may reduce decomposition rates compared to aliphatic esters .

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